molecular formula C29H28O2S B14089103 (2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol

(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol

Cat. No.: B14089103
M. Wt: 440.6 g/mol
InChI Key: BCNNSTIJDAHFBN-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol is an organic compound that features a benzyloxy group, a triphenylmethylsulfanyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of a hydroxyl group followed by the introduction of the benzyloxy and triphenylmethylsulfanyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzyloxy and triphenylmethylsulfanyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce various alcohols.

Scientific Research Applications

(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and triphenylmethylsulfanyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pathways involved may include inhibition of enzymatic activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

    (2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-thiol: Contains a thiol group instead of a hydroxyl group.

Uniqueness

(2R)-1-(benzyloxy)-3-[(triphenylmethyl)sulfanyl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H28O2S

Molecular Weight

440.6 g/mol

IUPAC Name

(2R)-1-phenylmethoxy-3-tritylsulfanylpropan-2-ol

InChI

InChI=1S/C29H28O2S/c30-28(22-31-21-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2/t28-/m1/s1

InChI Key

BCNNSTIJDAHFBN-MUUNZHRXSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)COCC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.